(1R,2S)-2-Bromoindan-1-ol is a chiral organic compound with significant relevance in organic synthesis and medicinal chemistry. It is a brominated derivative of indan-1-ol, characterized by its specific stereochemistry that plays a crucial role in its chemical behavior and biological activity. This compound is classified as an organobromine compound and a secondary alcohol, often utilized in the synthesis of various pharmaceuticals and biologically active molecules.
The compound can be synthesized from indene through bromination processes, which yield various brominated products. The classification of (1R,2S)-2-bromoindan-1-ol falls under the categories of organic compounds, brominated compounds, and alcohols. Its structure can be represented as follows:
This compound is particularly noted for its utility in asymmetric synthesis due to its chiral nature.
The synthesis of (1R,2S)-2-bromoindan-1-ol typically involves the bromination of indene to form dibromoindane intermediates, followed by selective hydrolysis. Various methods have been reported for this transformation:
Technical details include maintaining specific reaction temperatures (preferably between 50°C to 80°C) to optimize yields while minimizing side reactions that could lead to undesired products such as indanones .
The molecular structure of (1R,2S)-2-bromoindan-1-ol features a bicyclic system with a bromine substituent at the second position and a hydroxyl group at the first position. The stereochemistry is critical for its functionality in biological systems.
Key data points include:
(1R,2S)-2-bromoindan-1-ol can participate in various chemical reactions:
Technical details regarding these reactions often involve careful control of reaction conditions to favor desired pathways while suppressing undesired side reactions .
The mechanism of action for (1R,2S)-2-bromoindan-1-ol primarily revolves around its reactivity as a nucleophile or electrophile in various organic transformations. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing for the introduction of new functional groups.
The reaction mechanism typically follows these steps:
Data from studies indicate that this compound's stereochemistry significantly influences its reactivity patterns and interaction with biological targets .
The chemical properties include:
Relevant analyses demonstrate that (1R,2S)-2-bromoindan-1-ol exhibits moderate stability under standard laboratory conditions but requires careful handling due to its reactivity profile .
(1R,2S)-2-bromoindan-1-ol finds applications in various scientific fields:
The dominant industrial synthesis of (1R,2S)-2-bromoindan-1-ol exploits the stereoselective addition of bromonium cations (Br⁺) to indene. This electrophilic attack occurs exclusively from the re face of the planar indene molecule, generating a bromonium ion intermediate with trans-stereochemistry. Subsequent regioselective hydrolysis by water yields the target compound with diastereomeric excess typically >98%. Key to this approach is the anti addition mechanism, which capitalizes on indene’s prochiral nature to enforce the desired (1R,2S) configuration in the product [1].
Optimized reaction parameters significantly enhance yield and purity:
Under these conditions, the reaction achieves 94% yield at industrial scale with ≥95% purity, dramatically reducing 1,2-dibromoindane contamination to undetectable levels compared to traditional bromohydrin syntheses (which produce 8% dibromo byproduct at laboratory scale). The stereochemical outcome is preserved across scales due to the reaction’s inherent mechanistic control rather than external chiral influences [1].
Table 1: Performance Metrics of Bromonium-Mediated Synthesis Across Scales
| Production Scale | Yield (%) | Purity (%) | Primary Byproduct |
|---|---|---|---|
| Laboratory | 89 | 92 | 1,2-Dibromoindane (8%) |
| Pilot | 91 | 94 | Indene dimer (3%) |
| Industrial | 94 | 95 | None detected |
Transitioning from batch to continuous flow technology has revolutionized the large-scale production of (1R,2S)-2-bromoindan-1-ol, particularly as documented in Patent EP0816317A1. This system employs a two-stage reactor with distinct temperature zones: a primary cooling loop (0–5°C) for bromonium ion formation and a secondary heating loop (25–30°C) for controlled hydrolysis. The continuous flow approach enhances mass/heat transfer and reduces residence time variations, critical for maintaining stereoselectivity in high-volume production [1] [3].
Critical operational parameters include:
Implementation of dispersants increases yield by 15% compared to non-catalyzed systems by stabilizing the water/organic phase emulsion. This technology achieves consistent annual production volumes exceeding 10 metric tons with >94% yield and eliminates batch-to-batch variability observed in traditional reactors. The system’s modular design also permits real-time monitoring via inline FTIR spectroscopy, enabling instantaneous adjustment of bromination kinetics [1].
Table 2: Continuous Flow Reactor Optimization Parameters
| Parameter | Zone 1 (Bromination) | Zone 2 (Hydrolysis) | Overall Effect |
|---|---|---|---|
| Temperature | 0–5°C | 25–30°C | Prevents thermal degradation |
| Residence Time | 4–5 min | 6–8 min | Completes hydrolysis |
| Dispersant Concentration | 0.8–1.2 wt% | 0.8–1.2 wt% | +15% yield enhancement |
While bromonium chemistry relies on substrate control, catalytic asymmetric methods for (1R,2S)-2-bromoindan-1-ol synthesis employ chiral mediators to induce stereoselectivity. Pioneering work uses cinchona alkaloid-derived phase-transfer catalysts (PTCs) in bromolactonization reactions. The catalyst’s quaternary ammonium center directs bromide delivery to indene derivatives via ion pairing, while its rigid chiral pocket enforces facial selectivity. This approach achieves up to 89% enantiomeric excess (ee) in model systems [1] [5].
Recent innovations include:
The Cambridge Structural Database (CSD) enables rational catalyst design by providing:
Though current yields (≤76%) lag behind bromonium methods, microreactor-integrated organocatalysis shows promise, with preliminary studies indicating 20% yield improvements over batch processes by enhancing catalyst turnover frequency [5].
Biocatalytic routes to (1R,2S)-2-bromoindan-1-ol remain exploratory but offer potential for sustainable synthesis. In vivo approaches utilize engineered Saccharomyces cerevisiae expressing halohydrin dehalogenases, which catalyze enantioselective ring opening of indene oxide with bromide nucleophiles. Though documented yields are modest (typically 30–45%), diastereoselectivity exceeds 90% in optimized strains [5].
In vitro strategies employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:
Key challenges persist in biocatalysis:
Emerging metagenomic screening for bromoperoxidases and directed evolution of existing enzymes represent promising solutions to these limitations, potentially enabling industrial implementation within 5–7 years [5].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5